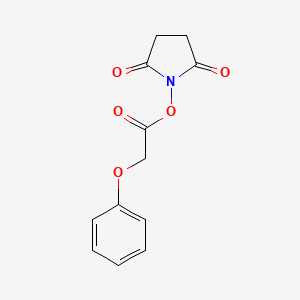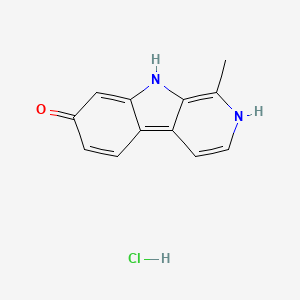
盐酸巴豆酚
描述
Harmol hydrochloride dihydrate, also known as Harmol hydrochloride, is a compound that is used to induce apoptosis by Caspase-8 activation . It acts as a CNS stimulant and may function through NMDA receptors . It also has antitumor properties and has been shown to inhibit haspin kinase . It is a novel alkaloid salt of the natural β-carboline harmol, which is isolated from Peganum harmala L .
Molecular Structure Analysis
The molecular formula of Harmol hydrochloride is C12H11ClN2O . The InChI Key is RBOUBJPHXSVUTH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Harmol hydrochloride is a solid substance . It is soluble in DMSO at 83.33 mg/mL (ultrasonic) .科学研究应用
Antagonist of the Androgen Receptor
Harmol hydrochloride has been identified as a selective and competitive antagonist of the androgen receptor (AR). This application is particularly relevant in the context of prostate cancer, where the growth of the malignancy primarily relies on the activity of AR. The compound has shown promise in counteracting resistance mechanisms to standard androgen deprivation therapy, potentially extending patient survival .
Autophagy Induction in Neuro Cells
Research indicates that Harmol hydrochloride dihydrate can induce autophagy in neuro cells. This process is crucial for cellular homeostasis and has implications for neurodegenerative diseases. The compound promotes the degradation of α-Synuclein by the Atg5/Atg12-dependent pathway, which could be significant in the treatment of conditions like Parkinson’s disease .
Apoptosis Induction
Harmol hydrochloride dihydrate has been used to induce apoptosis in various cell lines. The mechanism involves the activation of Caspase-8, which is a key enzyme in the execution phase of cell apoptosis. This property makes it a valuable tool for cancer research, where inducing programmed cell death can be a therapeutic strategy .
CNS Stimulant
As a central nervous system stimulant, Harmol hydrochloride may act through NMDA receptors. This application suggests potential use in neurological research, especially in understanding and treating disorders related to cognitive function and neural stimulation .
Antitumor Agent
The antitumor properties of Harmol hydrochloride are being explored due to its ability to inhibit certain kinases, such as haspin kinase. Kinase inhibition is a well-established approach in cancer treatment, and Harmol hydrochloride’s efficacy in this area is under investigation .
Analytical Chemistry Applications
Harmol hydrochloride has been utilized in analytical chemistry for the fast determination of harmala alkaloids in various samples, such as edible algae. Techniques like capillary electrophoresis mass spectrometry benefit from the use of this compound due to its chemical properties .
作用机制
Target of Action
Harmol hydrochloride, a derivative of harmine, has been found to have several pharmacological targets. It has been shown to induce autophagy in neuro cells . The primary targets of harmol hydrochloride are likely to be the components of the autophagy pathway, such as Atg5 and Atg12 . These proteins play a crucial role in the formation of autophagosomes, which are involved in the degradation of cellular components during autophagy .
Mode of Action
Harmol hydrochloride interacts with its targets by inducing autophagy in neuro cells . This interaction results in an increase in the number of autophagosomes, which are structures that engulf cellular components for degradation . The compound also promotes the degradation of α-Synuclein (α-Syn), a protein implicated in neurodegenerative diseases, through the Atg5/Atg12-dependent pathway .
Biochemical Pathways
The primary biochemical pathway affected by harmol hydrochloride is the autophagy pathway . This pathway is responsible for the degradation and recycling of cellular components, and its activation can lead to the removal of harmful proteins such as α-Syn . The downstream effects of this pathway’s activation include the reduction of α-Syn levels, which could potentially alleviate the symptoms of diseases where α-Syn accumulation is a factor .
Result of Action
The primary molecular effect of harmol hydrochloride’s action is the induction of autophagy in neuro cells . This leads to an increase in the number of autophagosomes and a decrease in the level of α-Syn . On a cellular level, these changes could potentially protect neuro cells from the harmful effects of α-Syn accumulation .
Action Environment
The action of harmol hydrochloride can be influenced by environmental factors such as pH and oxygen partial pressure . These factors can affect the photochemical degradation of harmol hydrochloride, which could in turn influence its action, efficacy, and stability
安全和危害
未来方向
属性
IUPAC Name |
1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-6,13-14H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOUBJPHXSVUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
487-03-6 (Parent) | |
| Record name | Harmol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80933529 | |
| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Harmol hydrochloride | |
CAS RN |
40580-83-4, 149022-16-2 | |
| Record name | Harmol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harmol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149022162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-β-carbolin-7-ol hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E16Y4FM83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does harmol hydrochloride interact with the androgen receptor (AR), and what are the downstream effects of this interaction?
A1: Harmol hydrochloride acts as a competitive antagonist of the androgen receptor (AR) [, ]. Unlike other antagonists like enzalutamide, it does not exhibit any agonistic activity towards the pregnane X receptor (PXR) []. By binding to the AR, harmol hydrochloride prevents the binding of androgens, effectively inhibiting AR-dependent gene expression. This inhibition leads to decreased proliferation of AR-positive prostate cancer cells, such as the VCaP cell line []. Interestingly, harmol hydrochloride displays selectivity for AR and does not significantly affect the activity of other nuclear receptors like the glucocorticoid receptor (GR), progesterone receptor (PR), or mineralocorticoid receptor (MR) [].
Q2: Does harmol hydrochloride impact other cellular processes besides AR inhibition?
A2: Research indicates that harmol hydrochloride can induce autophagy in neuronal cells []. This process involves the formation of autophagosomes, which engulf cellular components and fuse with lysosomes for degradation. Harmol hydrochloride treatment increased the number of autophagosomes and promoted the degradation of α-Synuclein (α-Syn), a protein implicated in neurodegenerative diseases []. This suggests a potential neuroprotective role for harmol hydrochloride through autophagy induction.
Q3: Are there any known cases of resistance mechanisms against harmol hydrochloride's inhibitory action on AR?
A3: While the provided research doesn't directly address resistance mechanisms specific to harmol hydrochloride, it highlights the common challenge of resistance development against AR inhibitors in general []. Further research is needed to investigate if and how resistance to harmol hydrochloride might emerge and if it shares similarities with resistance mechanisms observed for other AR antagonists.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




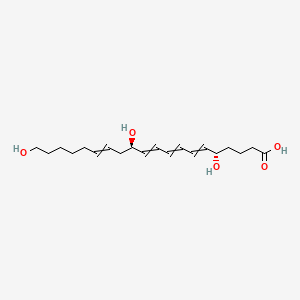
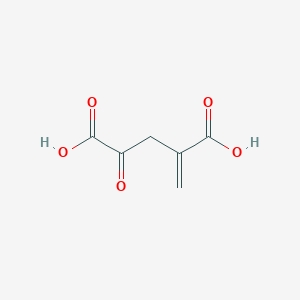



![(E)-methyl 2-((1'R,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylate](/img/structure/B1206638.png)
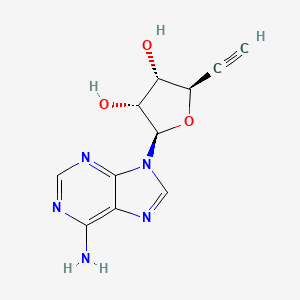

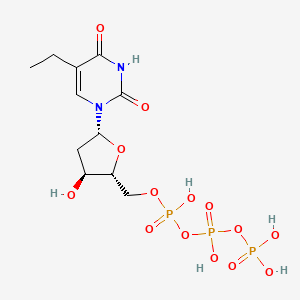
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(2-hydroxyethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1206646.png)

